molecular formula C19H22N2O3 B15042399 2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide

2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide

Cat. No.: B15042399
M. Wt: 326.4 g/mol
InChI Key: VGIYJCDFNOMNGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide typically involves the reaction of 2-methylbenzohydrazide with 4-propylphenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for 2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer and antitubercular activities.

Mechanism of Action

The mechanism of action of 2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide is unique due to its specific structural features, which confer distinct biological activities.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-methyl-N'-[2-(4-propylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C19H22N2O3/c1-3-6-15-9-11-16(12-10-15)24-13-18(22)20-21-19(23)17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

VGIYJCDFNOMNGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C

Origin of Product

United States

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